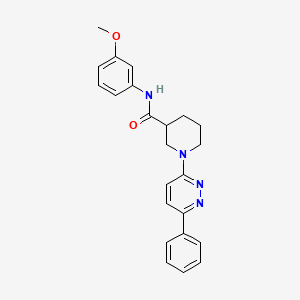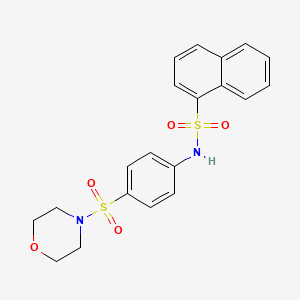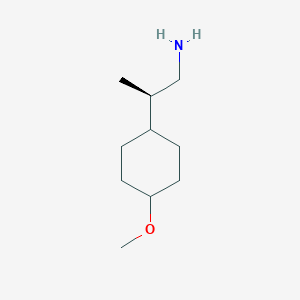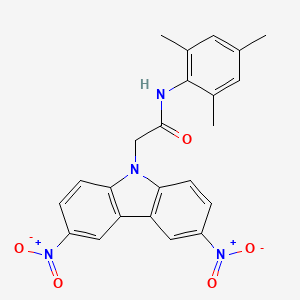
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It has been studied extensively for its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it an interesting target for further investigations.
Aplicaciones Científicas De Investigación
Antibacterial Applications
A study identified a compound (not the exact compound but a related piperidine derivative) that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery could lead to new ways of eradicating bacterial persisters, which are a major cause of antibiotic resistance (Kim et al., 2011).
Neuropharmacological Research
Research involving analogs of the specified compound has shown potential in neuropharmacology. For instance, a derivative has been identified as a high-affinity antagonist of 5-HT1A receptors, suggesting its utility in studying neuropsychiatric disorders (García et al., 2014).
Pain Management
Another study focused on chemical modification and analgesic activity of a related compound, exploring its potential in pain management. This research could contribute to the development of new analgesics with improved pharmacological profiles (Nie et al., 2020).
Anti-inflammatory Research
Compounds structurally similar to the one mentioned have shown anti-inflammatory properties. For instance, specific piperidine derivatives have been evaluated for their anti-inflammatory activity, potentially contributing to the development of new anti-inflammatory agents (Okunrobo & Usifoh, 2006).
Radioligand Development for PET Imaging
Some analogs have been developed as potential PET radioligands for imaging dopamine D3 receptors. The synthesis and evaluation of these compounds highlight their utility in neuroimaging, particularly for disorders related to dopaminergic dysfunction (Gao et al., 2008).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-11-5-10-19(15-20)24-23(28)18-9-6-14-27(16-18)22-13-12-21(25-26-22)17-7-3-2-4-8-17/h2-5,7-8,10-13,15,18H,6,9,14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVQRSOSDPPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2770452.png)
![2-(2,5-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2770453.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2770454.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2770455.png)



![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770461.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2770464.png)

![N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2770471.png)

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)